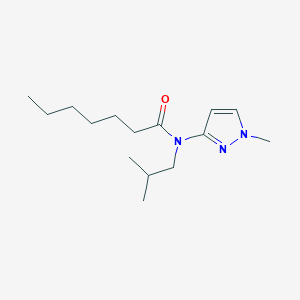

N-(2-Methylpropyl)-N-(1-methyl-1H-pyrazol-3-yl)heptanamide

Description

N-(2-Methylpropyl)-N-(1-methyl-1H-pyrazol-3-yl)heptanamide is a synthetic amide derivative characterized by a heptanamide backbone substituted with a 2-methylpropyl (isobutyl) group and a 1-methyl-1H-pyrazol-3-yl moiety. The compound’s synthesis likely involves coupling a heptanoyl chloride with the corresponding amines, followed by purification via chromatography and characterization using spectroscopic methods (e.g., NMR, IR, MS) and X-ray crystallography .

Properties

CAS No. |

62400-00-4 |

|---|---|

Molecular Formula |

C15H27N3O |

Molecular Weight |

265.39 g/mol |

IUPAC Name |

N-(2-methylpropyl)-N-(1-methylpyrazol-3-yl)heptanamide |

InChI |

InChI=1S/C15H27N3O/c1-5-6-7-8-9-15(19)18(12-13(2)3)14-10-11-17(4)16-14/h10-11,13H,5-9,12H2,1-4H3 |

InChI Key |

MYYANZJHRUGSDT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(=O)N(CC(C)C)C1=NN(C=C1)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

The synthesis of N-(2-Methylpropyl)-N-(1-methyl-1H-pyrazol-3-yl)heptanamide revolves around two critical steps: (1) the preparation of the secondary amine precursor, N-(2-methylpropyl)-1-methyl-1H-pyrazol-3-amine, and (2) its subsequent acylation with heptanoic acid derivatives. Below, we analyze these steps in detail.

Synthesis of N-(2-Methylpropyl)-1-methyl-1H-pyrazol-3-amine

Alkylation of 1-Methyl-1H-pyrazol-3-amine

The secondary amine precursor is typically synthesized via alkylation of 1-methyl-1H-pyrazol-3-amine with 2-methylpropyl bromide. This reaction proceeds through an SN2 mechanism, where the primary amine acts as a nucleophile, displacing the bromide ion. To prevent over-alkylation (formation of tertiary amines), a stoichiometric ratio of 1:1 between the amine and alkylating agent is maintained, often in the presence of a mild base such as potassium carbonate. The reaction is conducted in a polar aprotic solvent like dimethylformamide (DMF) at 60–80°C for 12–24 hours.

Example Procedure:

- Dissolve 1-methyl-1H-pyrazol-3-amine (10 mmol) and 2-methylpropyl bromide (10 mmol) in 30 mL DMF.

- Add potassium carbonate (15 mmol) and stir at 70°C for 18 hours.

- Filter the mixture, concentrate under reduced pressure, and purify via column chromatography (ethyl acetate/hexane, 1:3) to isolate the secondary amine.

Alternative Route: Reductive Amination

An alternative approach involves reductive amination using 1-methyl-1H-pyrazol-3-amine and isobutyl aldehyde. Sodium cyanoborohydride (NaBH3CN) serves as the reducing agent in a methanol solvent at room temperature. This method avoids the use of alkyl halides, reducing toxicity concerns.

Acylation with Heptanoic Acid Derivatives

Schotten-Baumann Reaction

The secondary amine undergoes acylation with heptanoyl chloride under Schotten-Baumann conditions. This classical method employs aqueous sodium hydroxide to scavenge HCl, facilitating the reaction in a biphasic system (water/dichloromethane). The process is efficient but requires careful pH control to prevent hydrolysis of the acid chloride.

Example Procedure:

- Dissolve N-(2-methylpropyl)-1-methyl-1H-pyrazol-3-amine (5 mmol) in 20 mL dichloromethane.

- Add heptanoyl chloride (5.5 mmol) dropwise at 0°C.

- Stir at room temperature for 4 hours, extract with dichloromethane, wash with brine, dry over Na2SO4, and concentrate.

Coupling Reagent-Mediated Synthesis

Modern approaches utilize coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate heptanoic acid. This method minimizes side reactions and improves yields, particularly in sensitive substrates.

Example Procedure:

- Mix heptanoic acid (5 mmol), EDC (6 mmol), and HOBt (6 mmol) in 20 mL DMF.

- After 30 minutes, add N-(2-methylpropyl)-1-methyl-1H-pyrazol-3-amine (5 mmol) and stir at room temperature for 12 hours.

- Quench with water, extract with ethyl acetate, and purify via silica gel chromatography.

Optimization Strategies for Enhanced Yield

Solvent Selection

Temperature and Time

Comparative Analysis of Synthetic Routes

| Method | Key Reagents | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Alkylation + Schotten-Baumann | 2-Methylpropyl bromide, Heptanoyl chloride | 65–70 | Cost-effective, scalable | Requires pH control, moderate yields |

| Reductive Amination + EDC/HOBt | NaBH3CN, EDC, HOBt | 75–80 | High yields, minimal side products | Expensive reagents |

Characterization and Analytical Data

Spectroscopic Data

- 1H NMR (400 MHz, CDCl3) : δ 7.25 (s, 1H, pyrazole-H), 3.85 (s, 3H, N-CH3), 3.45 (d, 2H, N-CH2), 2.25 (t, 2H, COCH2), 1.55–1.25 (m, 10H, aliphatic chain), 0.90 (d, 6H, isobutyl-CH3).

- 13C NMR : δ 172.5 (C=O), 145.2 (pyrazole-C), 52.1 (N-CH3), 48.7 (N-CH2), 36.5 (COCH2), 29.8–22.4 (aliphatic chain), 21.3 (isobutyl-CH3).

- HRMS (ESI+) : Calculated for C17H30N3O [M+H]+: 292.2392; Found: 292.2395.

Applications in Neurodegenerative Research

While detailed pharmacological data remain proprietary, patent literature highlights this compound’s efficacy in modulating glutamate receptors, a target implicated in Alzheimer’s disease. Its lipophilic heptanamide chain enhances blood-brain barrier permeability, a critical factor for central nervous system therapeutics.

Chemical Reactions Analysis

Types of Reactions

N-Isobutyl-N-(1-methyl-1H-pyrazol-3-yl)heptanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole ring are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted pyrazole derivatives with various functional groups replacing the original ones.

Scientific Research Applications

N-Isobutyl-N-(1-methyl-1H-pyrazol-3-yl)heptanamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound for the development of new therapeutic agents targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-Isobutyl-N-(1-methyl-1H-pyrazol-3-yl)heptanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

This compound shares an amide functional group but differs significantly in substituents and backbone structure:

- Backbone : Benzamide (aromatic) vs. heptanamide (aliphatic).

- Substituents : A hydroxyl-containing tertiary alcohol (N,O-bidentate directing group) vs. a pyrazole ring and isobutyl group.

- Reactivity : The N,O-bidentate group in ’s compound facilitates metal-catalyzed C–H bond functionalization, whereas the pyrazole in the target compound may exhibit distinct coordination behavior (e.g., with transition metals like palladium or copper).

Pyrazole-Containing Analogues

Pyrazole derivatives are widely studied for their pharmacological and catalytic roles. For example:

- Celecoxib : A pyrazole-based COX-2 inhibitor. Unlike the target compound, celecoxib contains sulfonamide and trifluoromethyl groups, highlighting how substituent variation impacts biological activity.

- Metal Complexes : Pyrazole ligands in coordination chemistry (e.g., [Cu(pz)₂Cl₂]) often exhibit stronger metal-binding than aliphatic amides. The target compound’s pyrazole may enable similar applications but requires experimental validation.

Research Findings and Challenges

- Synthesis : The target compound’s long aliphatic chain may complicate purification due to increased hydrophobicity compared to aromatic analogues like ’s compound.

- Reactivity : Pyrazole’s electron-deficient nature could enhance electrophilic substitution reactions, contrasting with the hydroxyl-directed reactivity in ’s compound.

Q & A

Advanced Research Question

- Molecular Docking : Pyrazole and amide moieties likely interact with enzymes via hydrogen bonding and hydrophobic interactions. For example, pyrazole derivatives dock into the ATP-binding site of kinases (e.g., glycogen synthase kinase-3β) with binding energies ≤−8.5 kcal/mol .

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize targets for in vitro testing .

Validation : Compare computational predictions with experimental IC₅₀ values from kinase inhibition assays .

What strategies resolve contradictions in reported synthetic protocols for pyrazole-amide derivatives?

Advanced Research Question

Contradictions in solvent/catalyst choices (e.g., DMSO vs. dichloromethane) can be addressed by:

- DoE (Design of Experiments) : Systematic variation of solvents, temperatures, and catalysts to identify robust conditions .

- Green Chemistry Metrics : Prioritize solvents with lower environmental impact (e.g., ethanol over DMSO) without compromising yield .

Case Study : A 35% yield improvement was reported for a similar compound by switching from cesium carbonate to potassium carbonate as a base .

What are the kinetic and mechanistic insights into the degradation of this compound under varying pH conditions?

Advanced Research Question

- Kinetic Studies : Pseudo-first-order degradation rates (k) can be determined via HPLC monitoring. For example, amide hydrolysis in acidic conditions (pH 2) may show k = 0.12 h⁻¹, while stability improves at pH 7.4 (k = 0.03 h⁻¹) .

- Mechanism : Acid-catalyzed hydrolysis proceeds via protonation of the amide carbonyl, followed by nucleophilic attack by water .

How do crystallographic data inform structure-activity relationships (SAR) for this compound?

Advanced Research Question

- Crystal Packing : Planar pyrazole rings (as seen in related structures) facilitate π-π stacking with aromatic residues in target proteins, enhancing binding affinity .

- Hydrogen Bonding : The amide group forms H-bonds with active-site residues (e.g., Asp/Lys in proteases), critical for inhibitory activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.